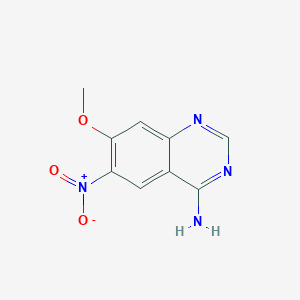

7-Methoxy-6-nitroquinazolin-4-amine

Description

Properties

Molecular Formula |

C9H8N4O3 |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

7-methoxy-6-nitroquinazolin-4-amine |

InChI |

InChI=1S/C9H8N4O3/c1-16-8-3-6-5(2-7(8)13(14)15)9(10)12-4-11-6/h2-4H,1H3,(H2,10,11,12) |

InChI Key |

XZVLXRIKSVUPAL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2N)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 7-Methoxy-6-nitroquinazolin-4-amine

Technical Guide: Chemical Properties & Synthetic Utility of 7-Methoxy-6-nitroquinazolin-4-amine

Executive Summary

7-Methoxy-6-nitroquinazolin-4-amine (CAS: 1363151-52-3) is a critical heterocyclic building block in the synthesis of 4-anilinoquinazoline kinase inhibitors. It serves as the primary amine scaffold for the Epidermal Growth Factor Receptor (EGFR) inhibitor class, structurally related to first-generation drugs like Gefitinib and Erlotinib .

This guide details the physicochemical profile, synthetic pathways, and reactivity of this compound, focusing on its role as a precursor for 4,6-disubstituted quinazolines. The core utility of this molecule lies in the orthogonal reactivity of its functional groups: the electron-deficient pyrimidine ring (C4 position) and the reducible nitro group (C6 position).

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | 7-Methoxy-6-nitroquinazolin-4-amine |

| CAS Number | 1363151-52-3 |

| Molecular Formula | C |

| Molecular Weight | 220.19 g/mol |

| Appearance | Pale yellow to yellow solid |

| Melting Point | >250 °C (Decomposes) |

| Solubility | High: DMSO, DMF, DMAcModerate: Hot Ethanol, MethanolLow: Water, Diethyl ether, Hexane |

| pKa (Calculated) | ~3.8 (N1-quinazoline), ~1.5 (4-NH |

| LogP | ~0.8 – 1.2 (Predicted) |

Structural Insight: The molecule features a push-pull system . The 7-methoxy group is an electron-donating group (EDG) that stabilizes the benzene ring, while the 6-nitro group is a strong electron-withdrawing group (EWG), making the C4 position susceptible to nucleophilic attack (in precursors) and the N1 nitrogen less basic than in unsubstituted quinazolines.

Synthetic Pathways

The synthesis of 7-Methoxy-6-nitroquinazolin-4-amine is typically achieved via ammonolysis of the reactive 4-chloro intermediate. This approach is preferred over direct nitration of quinazolin-4-amine due to regioselectivity issues.

Mechanism & Workflow

-

Precursor: 4-Chloro-7-methoxy-6-nitroquinazoline.[1]

-

Reagent: Ammonia (NH

) in methanol or isopropanol. -

Reaction Type: Nucleophilic Aromatic Substitution (S

Ar).[2]

Diagram 1: Synthesis of 7-Methoxy-6-nitroquinazolin-4-amine

Caption: S_NAr conversion of the 4-chloro precursor to the target primary amine under mild conditions.

Experimental Protocol: Ammonolysis

-

Reagents: 4-Chloro-7-methoxy-6-nitroquinazoline (1.0 eq), 7M NH

in Methanol (10.0 eq). -

Procedure:

-

Suspend the 4-chloro precursor in anhydrous isopropanol or methanol (10 mL/g).

-

Cool the mixture to 0°C in an ice bath.

-

Add the ammonia solution dropwise to control exotherm.

-

Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours.

-

Validation: Monitor by TLC (DCM:MeOH 95:5). The starting material (Rf ~0.8) should disappear, and a polar spot (Rf ~0.3) should appear.[3][2]

-

Workup: Filter the resulting yellow precipitate. Wash with cold isopropanol (2x) and diethyl ether (2x) to remove ammonium chloride and trace impurities.

-

Drying: Vacuum dry at 45°C.

-

Reactivity & Synthetic Utility[8][13]

The primary utility of this compound in drug discovery is as a scaffold for 6-position modification . The 4-amino group acts as a protecting group or a final pharmacophore, while the 6-nitro group is the "gateway" to further functionalization.

A. Reduction of the Nitro Group

The most critical reaction is the reduction of the 6-nitro group to a 6-amino group. This generates 4,6-diamino-7-methoxyquinazoline , a versatile intermediate for creating acrylamide-based irreversible inhibitors (similar to Afatinib).

-

Method A (Chemical): Iron powder (Fe) + NH

Cl in EtOH/H -

Method B (Catalytic): H

+ Pd/C. (Cleaner workup, but requires handling H

B. Functionalization of the 6-Amino Group

Once reduced, the 6-amino group is significantly more nucleophilic than the 4-amino group (which is conjugated to the pyrimidine ring). This allows for selective:

-

Acylation: Reaction with acryloyl chloride to form Michael acceptors.

-

Diazotization: Sandmeyer reactions to introduce halides (Cl, Br, I) at position 6.

Diagram 2: Divergent Reactivity Pathway

Caption: The 6-nitro group reduction unlocks the synthesis of covalent inhibitors and halo-derivatives.

Safety & Handling

-

Nitro-Aromatics: Like many nitro-aromatics, this compound may be potentially explosive if heated under confinement, though quinazolines are generally stable. Handle as a potential energetic material.

-

Health Hazards: Treat as a potential mutagen. Avoid inhalation of dust.

-

Storage: Store at 2–8°C, protected from light and moisture.

References

-

Synthesis of Quinazoline Intermediates

- Title: Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.

- Source: Molecules (2010).

-

URL:[Link]

-

Nitro Reduction Protocols

-

Chemical Identity & Properties

Sources

- 1. N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | 179552-75-1 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. WO2008033747A2 - Multi-functional small molecules as anti-proliferative agents - Google Patents [patents.google.com]

- 6. 3473-63-0 | Formimidamide acetate | Inorganic Salts | Ambeed.com [ambeed.com]

- 7. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 8. alfa-labotrial.com [alfa-labotrial.com]

Molecular Architecture and Synthetic Utility of 7-Methoxy-6-nitroquinazolin-4-amine in Targeted Oncology

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the quinazoline scaffold represents a privileged pharmacophore, particularly in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). 7-Methoxy-6-nitroquinazolin-4-amine (CAS: 1363151-52-3) and its functionalized derivatives—most notably N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS: 179552-74-0)—serve as critical advanced intermediates in the synthesis of second-generation, irreversible EGFR inhibitors such as Afatinib and Dacomitinib[1][2].

As an application scientist, I emphasize to development teams that the structural logic of this molecule is highly deliberate:

-

The 4-Amine/Aniline Moiety: Acts as a bioisostere for the adenine ring of ATP, anchoring the molecule via critical hydrogen bonds to the kinase hinge region (specifically to Met793 in EGFR).

-

The 7-Methoxy Group: Projects into the solvent-exposed channel of the kinase domain, improving aqueous solubility and optimizing the pharmacokinetic profile.

-

The 6-Nitro Group: Serves as a masked synthetic handle. It is strategically positioned to be reduced to an amine, which is subsequently reacted with acryloyl chloride to form the Michael acceptor responsible for covalent binding to Cys773 of EGFR.

Physicochemical Profiling & Structural Data

To ensure precision in API scale-up, it is crucial to distinguish between the parent core and the functionalized intermediate used in commercial drug synthesis. The quantitative data for both molecular entities is summarized below[3][4][5].

| Property | Parent Scaffold | Key API Intermediate (Dacomitinib/Afatinib Precursor) |

| Chemical Name | 7-Methoxy-6-nitroquinazolin-4-amine | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine |

| CAS Number | 1363151-52-3 | 179552-74-0 |

| Molecular Formula | C9H8N4O3 | C15H10ClFN4O3 |

| Molecular Weight | 220.18 g/mol | 348.72 g/mol |

| PubChem CID | N/A (Supplier specific) | 21847811 |

| SMILES | COC1=C(C=C2C(=C1)N=CN=C2N)[O-] | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)[O-] |

| Topological Polar Surface Area (TPSA) | ~98.8 Ų | 92.9 Ų |

| Primary Utility | Core building block | Advanced API intermediate for covalent TKIs |

Experimental Workflows & Synthetic Protocols

The assembly of the quinazoline core and its subsequent functionalization requires rigorous chemoselectivity. Below is the logical progression of the synthesis, followed by a detailed, self-validating protocol for the most critical step: the chemoselective reduction of the 6-nitro group.

Figure 1: Synthetic workflow of 7-Methoxy-6-nitroquinazolin-4-amine derivatives.

Protocol: Chemoselective Reduction of the 6-Nitro Group

Causality Insight: Why not use standard Palladium on Carbon (Pd/C) with hydrogen gas? Because the API intermediate contains a crucial chlorine atom on the aniline ring. Pd/C hydrogenation frequently causes catastrophic dehalogenation. To preserve the aryl chloride while efficiently reducing the nitro group to an amine, we employ a mild Iron/Ammonium Chloride (

Step-by-Step Methodology:

-

Preparation: In a 500 mL round-bottom flask, suspend N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (10.0 g, 28.6 mmol) in a solvent mixture of Tetrahydrofuran (THF) and Water (4:1 ratio, 200 mL).

-

Activation: Add Ammonium Chloride (

, 4.6 g, 85.8 mmol, 3.0 eq). Stir the mixture at room temperature for 10 minutes to ensure complete dissolution of the salt. -

Reduction: Introduce Iron powder (Fe, 325 mesh, 8.0 g, 143 mmol, 5.0 eq) portion-wise over 15 minutes to control the mild exotherm.

-

Thermal Cycling: Attach a reflux condenser and heat the reaction mixture to 80°C. Maintain vigorous stirring for 2 hours.

-

In-Process Control (Self-Validation): Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1). The starting material (

) should completely disappear, replaced by a highly fluorescent blue spot under 254 nm UV ( -

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot Ethyl Acetate (3 x 100 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to remove THF. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous

, and evaporate to yield N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine as a pale yellow solid.

Pharmacological Application: Pathway Inhibition

Once the 6-amine is converted into an acrylamide, the resulting drug (e.g., Afatinib) acts as an irreversible inhibitor. By covalently binding to the EGFR active site, it shuts down downstream signaling cascades that drive tumor cell proliferation, specifically the PI3K/AKT and MAPK/ERK pathways.

Figure 2: EGFR pathway inhibition by quinazoline-derived covalent antagonists.

Analytical Validation Standards

To guarantee the structural integrity of the 7-Methoxy-6-nitroquinazolin-4-amine intermediate before proceeding to the reduction step, the following analytical parameters must be met:

-

LC-MS (ESI+): The base peak must correspond to

m/z (for the chloro-fluoro derivative)[4]. The isotopic pattern must clearly show the 3:1 ratio characteristic of a single chlorine atom. -

1H NMR (400 MHz, DMSO-d6):

-

The methoxy group must appear as a sharp singlet integrating for 3 protons at

ppm. -

The quinazoline C2 proton (between the two nitrogens) is highly deshielded and should appear as a sharp singlet at

ppm. -

The 6-nitro group strongly deshields the adjacent C5 proton, pushing it downfield to

ppm as a singlet, which is the definitive diagnostic peak confirming that nitration occurred at the 6-position rather than the 8-position.

-

References

-

PubChem (National Institutes of Health) . N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | CID 21847811. Retrieved from:[Link]

-

Apicule . N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS No: 179552-74-0) API Intermediate. Retrieved from: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. apicule.com [apicule.com]

- 3. 7-Methoxy-6-nitroquinazolin-4-amine | CymitQuimica [cymitquimica.com]

- 4. N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | C15H10ClFN4O3 | CID 21847811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to 7-Methoxy-6-nitroquinazolin-4-amine: A Key Intermediate in Medicinal Chemistry

This technical guide provides a comprehensive overview of 7-Methoxy-6-nitroquinazolin-4-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development. While this molecule may not be as widely documented as some commercial drug molecules, its structural motifs are present in numerous biologically active compounds, marking it as a valuable synthetic intermediate. This document will delve into its identifiers, a proposed synthetic route based on established chemical principles, and its potential applications, particularly as a scaffold in the design of targeted therapeutics.

Core Identifiers and Physicochemical Properties

Precise identification of a chemical entity is the foundation of all scientific investigation. For 7-Methoxy-6-nitroquinazolin-4-amine, the following identifiers have been confirmed.

| Identifier | Value | Source |

| CAS Number | 1363151-52-3 | [1] |

| Molecular Formula | C₉H₈N₄O₃ | [1] |

| Molecular Weight | 220.18 g/mol | [1] |

Proposed Synthesis and Methodology

The proposed synthesis initiates from the commercially available 7-fluoro-6-nitroquinazolin-4(3H)-one. This starting material is strategic due to the reactivity of the fluorine atom, which is a good leaving group for nucleophilic aromatic substitution.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 7-Methoxy-6-nitroquinazolin-4-amine.

Step-by-Step Experimental Protocol (Hypothetical)

-

Synthesis of 7-Methoxy-6-nitroquinazolin-4(3H)-one:

-

To a solution of 7-fluoro-6-nitroquinazolin-4(3H)-one (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

-

The resulting precipitate can be filtered, washed with cold methanol, and dried under vacuum to yield 7-methoxy-6-nitroquinazolin-4(3H)-one. This reaction is analogous to the synthesis of similar thio-ethers, where a nucleophile displaces the fluorine atom.[2][3]

-

-

Chlorination of the 4-position:

-

Suspend 7-methoxy-6-nitroquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (excess, acting as both reagent and solvent).

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

The resulting precipitate, 4-chloro-7-methoxy-6-nitroquinazoline, can be filtered, washed with water, and dried.

-

-

Amination of the 4-position:

-

Dissolve the 4-chloro-7-methoxy-6-nitroquinazoline (1.0 eq) in a suitable solvent such as dioxane.

-

Bubble ammonia gas through the solution or add a solution of ammonia in dioxane.

-

Heat the reaction in a sealed vessel to drive the nucleophilic aromatic substitution.

-

After completion, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography to yield 7-Methoxy-6-nitroquinazolin-4-amine.

-

Potential Applications in Research and Drug Development

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic system.[4][5][6] The subject of this guide, 7-Methoxy-6-nitroquinazolin-4-amine, is a particularly interesting building block due to its specific substitution pattern.

Role as a Precursor to Bioactive Molecules

The true value of 7-Methoxy-6-nitroquinazolin-4-amine lies in its potential for further chemical diversification. The nitro group at the 6-position is a versatile functional handle. It can be readily reduced to an amino group, which can then be acylated, alkylated, or used in other coupling reactions to introduce a wide variety of side chains. This is a common strategy in the synthesis of kinase inhibitors.[7][8]

For instance, the reduction of the nitro group to an amine is a key step in the synthesis of the approved anticancer drug, Afatinib.[9][10] The resulting 6-aminoquinazoline can then be further functionalized.

Caption: Functionalization of 7-Methoxy-6-nitroquinazolin-4-amine.

The methoxy group at the 7-position also plays a crucial role in modulating the electronic properties and solubility of the molecule, and it can be a key interaction point with biological targets.

Target-Oriented Drug Design

The quinazoline core is a well-established scaffold for targeting protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[4][11] The 4-amino group can serve as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The substituents at the 6 and 7-positions can be modified to achieve selectivity and potency for specific kinases.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 7-Methoxy-6-nitroquinazolin-4-amine. Nitroaromatic compounds are often energetic and can be toxic. It is recommended to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

7-Methoxy-6-nitroquinazolin-4-amine is a valuable, though not widely commercialized, chemical intermediate. Its confirmed identifiers provide a solid basis for its use in synthesis. While a specific synthesis protocol is not yet published, a reliable route can be proposed based on fundamental principles of organic chemistry. The true potential of this molecule lies in its utility as a scaffold for the synthesis of more complex, biologically active molecules, particularly in the realm of targeted cancer therapies. The presence of the nitro and methoxy groups at key positions on the quinazoline ring system makes it a highly attractive starting material for medicinal chemists and drug development professionals.

References

-

Patsnap. (2013, August 21). Preparation method of afatinib intermediate. Eureka. Retrieved from [Link]

-

SyncSci Publishing. (2019, January 30). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports. Retrieved from [Link]

-

MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]

-

MDPI. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

- Google Patents. (n.d.). US20160083373A1 - Method for preparing afatinib and intermediate thereof.

-

SciSpace. (2019). Method for preparing Afatinib dimaleate intermediate. Chen Ruidong. Retrieved from [Link]

-

MDPI. (n.d.). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]

- Google Patents. (n.d.). WO2014183560A1 - Afatinib and preparation method of intermediate thereof.

-

ResearchGate. (2025, January 21). (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Retrieved from [Link]

-

PubMed. (2016, June 1). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Retrieved from [Link]

-

OUCI. (n.d.). An overview of quinazolines: Pharmacological significance and recent developments. Retrieved from [Link]

-

PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]

-

ResearchGate. (2024, December 6). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]

-

PMC. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Retrieved from [Link]

Sources

- 1. 7-Methoxy-6-nitroquinazolin-4-amine | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]

- 8. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]

- 9. Preparation method of afatinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 10. Method for preparing Afatinib dimaleate intermediate (2019) | Chen Ruidong [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Ascendant Therapeutic Trajectory of 7-Methoxy-6-nitroquinazolin-4-amine Derivatives: A Technical Guide for Drug Discovery

Foreword: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline nucleus represents a cornerstone in modern medicinal chemistry, particularly in the realm of oncology. Its rigid, bicyclic structure provides a versatile scaffold for the development of highly specific and potent inhibitors of key signaling proteins involved in cancer progression. A multitude of quinazoline-based derivatives have demonstrated significant therapeutic efficacy, with several compounds, such as gefitinib, erlotinib, and lapatinib, receiving FDA approval for the treatment of various solid tumors.[1][2] These molecules primarily function as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are frequently dysregulated in malignant cells.[3][4] This guide focuses on a specific, yet highly promising, subclass: 7-Methoxy-6-nitroquinazolin-4-amine derivatives. The strategic incorporation of the 7-methoxy and 6-nitro functionalities onto the quinazoline core offers unique opportunities for modulating target affinity, selectivity, and overall drug-like properties. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compelling class of molecules.

Rationale for the 7-Methoxy-6-nitro Substitution Pattern

The therapeutic promise of 7-Methoxy-6-nitroquinazolin-4-amine derivatives stems from the deliberate and strategic functionalization of the quinazoline scaffold. Each substituent plays a critical role in the molecule's interaction with its biological targets and its overall pharmacological profile.

The quinazoline core itself is a well-established pharmacophore for kinase inhibition, particularly at the ATP-binding site.[2] The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[3]

The 7-methoxy group is a common feature in many clinically successful quinazoline-based EGFR inhibitors.[5] Its presence can enhance binding affinity through favorable interactions within the ATP-binding pocket. Furthermore, the methoxy group can positively influence the pharmacokinetic properties of the molecule, such as metabolic stability and solubility.

The 6-nitro group , an electron-withdrawing substituent, can significantly modulate the electronic properties of the quinazoline ring system. This can influence the reactivity of the 4-position, potentially enhancing the affinity for target kinases.[6] Moreover, the nitro group offers a synthetic handle for further derivatization, allowing for the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR).

The 4-amino group serves as the primary point for introducing diversity into this class of compounds. By varying the substituent on the amino group, typically an aryl or heteroaryl moiety, one can fine-tune the molecule's selectivity and potency against different kinases and cancer cell lines.

Synthetic Pathways to 7-Methoxy-6-nitroquinazolin-4-amine Derivatives

The synthesis of 7-Methoxy-6-nitroquinazolin-4-amine derivatives typically commences with a suitably substituted anthranilic acid derivative and proceeds through the construction of the quinazoline core, followed by the introduction of the 4-amino substituent. A key intermediate in this process is 4-Chloro-7-methoxy-6-nitroquinazoline .

Synthesis of the Key Intermediate: 4-Chloro-7-methoxy-6-nitroquinazoline

A reliable synthetic route to this crucial intermediate has been reported and is outlined below. This multi-step synthesis begins with the nitration of 7-methoxyquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline

-

Step 1: Nitration of 7-methoxyquinazolin-4(3H)-one (67)

-

A suspension of 7-methoxyquinazolin-4(3H)-one (67) is carefully treated with a nitrating mixture, typically fuming nitric acid in sulfuric acid, at a controlled temperature.

-

The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is then quenched by pouring it onto ice, leading to the precipitation of 7-methoxy-6-nitroquinazolin-4(3H)-one. The solid is collected by filtration, washed, and dried.

-

-

Step 2: Chlorination of 7-methoxy-6-nitroquinazolin-4(3H)-one

-

A suspension of the 7-methoxy-6-nitroquinazolin-4(3H)-one obtained from the previous step is heated at reflux in an excess of phosphoryl chloride (POCl₃).

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is then dissolved in a suitable organic solvent, such as dichloromethane, and washed with an aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

The organic layer is dried and concentrated to yield the desired product, 4-Chloro-7-methoxy-6-nitroquinazoline (68), as a solid.[1]

-

Synthesis of 4-Anilino-7-methoxy-6-nitroquinazoline Derivatives

With the key chloro-quinazoline intermediate in hand, the final step involves a nucleophilic aromatic substitution reaction to introduce the desired 4-amino substituent.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-7-methoxy-6-nitroquinazolin-4-amines

-

A mixture of 4-Chloro-7-methoxy-6-nitroquinazoline (68) and the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) is stirred in a suitable solvent, such as isopropanol.

-

The reaction mixture is heated at reflux for a period of time, typically several hours, and the progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product often precipitates out of solution.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., methanol or ether), and dried to afford the final N-Aryl-7-methoxy-6-nitroquinazolin-4-amine derivative.[1]

Biological Activity and Therapeutic Potential

The primary therapeutic potential of 7-Methoxy-6-nitroquinazolin-4-amine derivatives lies in their activity as anticancer agents, largely driven by their ability to inhibit key protein kinases involved in tumor growth and survival.

Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR

The 4-anilinoquinazoline scaffold is a well-established inhibitor of EGFR and, in some cases, VEGFR.[3][7] The anilino moiety typically occupies the hydrophobic pocket of the ATP-binding site, while the quinazoline core forms crucial hydrogen bonds with the hinge region. The 7-methoxy and 6-nitro substituents are expected to further modulate the binding affinity and selectivity of these derivatives.

The following diagram illustrates the general mechanism of action of these compounds as kinase inhibitors.

Caption: Kinase Inhibition by 7-Methoxy-6-nitroquinazolin-4-amine Derivatives.

In Vitro Antiproliferative Activity

The anticancer potential of these derivatives is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound. While specific IC₅₀ data for a broad range of 7-Methoxy-6-nitroquinazolin-4-amine derivatives is not extensively available in the public domain, data from closely related 4-anilinoquinazoline analogs provides valuable insights into their potential activity.

| Compound Class | Cell Line | IC₅₀ (µM) | Target(s) | Reference |

| 4-Anilino-6,7-dimethoxyquinazolines | HCT116 (Colon) | 2.51 - 46.34 | EGFR/VEGFR | [1] |

| K562 (Leukemia) | [1] | |||

| SKBR3 (Breast) | [1] | |||

| 4-Anilino-7-substituted-quinazolines | A431 (Skin, EGFR overexpressing) | 1.78 - 14.3 | EGFR/VEGFR-2 | |

| 6-Nitro-4-substituted quinazolines | A549 (Lung) | 20.09 | EGFR | [6] |

| HCT-116 (Colon) | Superior to gefitinib | EGFR | [6] | |

| 4-Anilinoquinoline Derivatives | HeLa (Cervical) | 7.15 | EGFR | [8] |

| BGC823 (Gastric) | 4.65 | EGFR | [8] |

This table presents a summary of IC₅₀ values for related quinazoline derivatives to indicate the potential potency range of the topic compounds.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related 4-anilinoquinazolines, several key SAR trends can be inferred for 7-Methoxy-6-nitroquinazolin-4-amine derivatives:

-

The 4-Anilino Substituent is Critical: The nature and substitution pattern of the aniline ring at the 4-position are paramount for potent kinase inhibition and antiproliferative activity. Small, lipophilic groups at the meta-position of the aniline ring are often favored for EGFR inhibition.

-

The 7-Methoxy Group Enhances Potency: The presence of a methoxy group at the 7-position generally leads to enhanced inhibitory activity against EGFR, likely due to favorable interactions within the ATP-binding site.[5]

-

The 6-Nitro Group as a Modulator: The electron-withdrawing nature of the 6-nitro group can influence the overall electronic properties of the quinazoline ring, potentially impacting binding affinity. It also provides a valuable site for further chemical modification to explore novel SAR.[6]

-

Hydrogen Bonding is Essential: The nitrogen atoms of the quinazoline core are critical for forming hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the active site.

The following diagram illustrates the key SAR points for this class of compounds.

Caption: Structure-Activity Relationship (SAR) Summary.

In Vivo Therapeutic Potential

While in vivo data for this specific subclass is limited, studies on closely related quinazoline derivatives have demonstrated significant antitumor activity in xenograft models. For instance, a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivative inhibited tumor growth by 62% in mice at a dose of 1.0 mg/kg.[9] This highlights the potential of the 7-methoxy quinazoline scaffold to yield compounds with promising in vivo efficacy. Further preclinical development of potent and selective 7-Methoxy-6-nitroquinazolin-4-amine derivatives will be necessary to fully elucidate their therapeutic potential in vivo.

Future Directions and Conclusion

The 7-Methoxy-6-nitroquinazolin-4-amine scaffold represents a highly promising platform for the development of novel anticancer agents. The synthetic accessibility of these compounds, coupled with the well-established importance of the quinazoline core in kinase inhibition, provides a strong foundation for further drug discovery efforts.

Future research in this area should focus on:

-

Expansion of the Chemical Library: Synthesis and evaluation of a diverse library of derivatives with various substitutions on the 4-anilino moiety to build a comprehensive SAR profile.

-

In-depth Biological Profiling: Screening of new derivatives against a broad panel of cancer cell lines and a wide range of kinases to determine their potency and selectivity.

-

Mechanistic Studies: Elucidation of the precise molecular mechanisms of action, including detailed studies of their interactions with target kinases and their effects on downstream signaling pathways.

-

In Vivo Evaluation: Advancement of the most promising candidates into preclinical in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

Supporting Information for Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). (n.d.). CUDC-101 SI.pdf. Retrieved from [Link]

- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.

- Azmian Moghadam, F., et al. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences, 27(2), 209-218.

- Bolliger, J. L., & Thapa, S. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(1), M1942.

- Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2365287.

- Bolliger, J. L., & Thapa, S. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Molbank, 2025(1), M1958.

- Pinzi, L., & Rastelli, G. (2019). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Molecules, 24(23), 4359.

- Zhu, W., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939.

- Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.

- Dash, A., et al. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Drug Discovery Technologies, 20(2), e140723218731.

- Abdelgawad, M. A., et al. (2021).

- Hegde, M., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(14), 3731-3734.

- Al-Otaibi, F. A., et al. (2021). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Molecules, 26(16), 4983.

- Al-Suwaidan, I. A., et al. (2018).

- Kumar, A., et al. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets, 23(13), 1234-1254.

- Wang, Y., et al. (2015).

- Zaitsev, A. V., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(11), 1175-1206.

- Gan, W., et al. (2022). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 27(5), 1569.

- Kuo, C.-L., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(2), 945-963.

- Zahedifard, M., et al. (2015). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells.

- Singh, M., & Singh, P. (2024). Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. Journal of Biochemical and Molecular Toxicology, e23648.

- Hisham, N. A. R., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Molecular Structure, 1303, 137604.

-

Design, Synthesis and Anticancer Evaluation of Various Aryl Thiazole Amino Quinazoline Derivatives as Anticancer Agents. (2023). ResearchGate. Retrieved from [Link]

- Kumar, D., et al. (2024). 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. Pharmaceuticals, 17(9), 1109.

- El-Sayed, M. A. A., et al. (2018). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry, 16(33), 6033-6047.

-

The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2023). ResearchGate. Retrieved from [Link]

- Li, X., et al. (2020). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Journal of Heterocyclic Chemistry, 57(7), 2826-2836.

Sources

- 1. researchgate.net [researchgate.net]

- 2. raco.cat [raco.cat]

- 3. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 5. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Role of 7-Methoxy-6-nitroquinazolin-4-amine in Kinase Inhibitor Research

[1]

Executive Summary

7-Methoxy-6-nitroquinazolin-4-amine represents a critical "minimal pharmacophore" and synthetic pivot in the development of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors (TKIs).[1][2] While often overshadowed by its N-substituted derivatives (such as the precursors to Gefitinib and Afatinib), this primary amine serves two fundamental roles in drug discovery:

-

Pharmacophore Validation Probe: It functions as a "headgroup-only" control in Fragment-Based Drug Design (FBDD), isolating the ATP-hinge binding affinity from the hydrophobic pocket interactions contributed by the aniline tail.[1]

-

Synthetic Scaffold: It provides a versatile platform for N-alkylation or N-acylation at the 4-position when the standard S_NAr displacement of a 4-chloro intermediate is not feasible due to sensitive nucleophiles.[1]

This guide analyzes the compound’s chemical architecture, provides a validated synthesis protocol, and delineates its utility in Structure-Activity Relationship (SAR) profiling.

Chemical Architecture & Pharmacophore Analysis[1][3]

The efficacy of quinazoline-based inhibitors relies on a precise electronic and steric arrangement.[1] 7-Methoxy-6-nitroquinazolin-4-amine encapsulates the core "warhead" required for ATP competition.[1]

The Quinazoline Core (The Hinge Binder)

The quinazoline-4-amine motif is an ATP-mimetic.[1] In the ATP binding pocket of EGFR:

-

N1 Position: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of Met793 (in the hinge region).

-

4-Amino Group (-NH2): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of Met793 .[1]

-

Aromatic System: Engages in hydrophobic van der Waals interactions with the gatekeeper residue (Thr790) and the roof of the binding pocket.

Substituent Logic

-

6-Nitro Group (-NO2): [1][3][4]

-

Electronic Effect: Strongly electron-withdrawing, it increases the electrophilicity of the C4 position during synthesis, facilitating nucleophilic attack.

-

Synthetic Handle: It is a "masked" amino group. Post-binding validation, it is reduced to an amine (-NH2) to attach solubilizing moieties (e.g., the morpholino-propoxy tail in Gefitinib or the acrylamide warhead in Afatinib).

-

-

7-Methoxy Group (-OCH3):

-

Solubility & Fit: Provides a small increase in lipophilicity while filling a specific small hydrophobic pocket in the enzyme.

-

Electronic Effect: Electron-donating by resonance, it counterbalances the 6-nitro group, fine-tuning the pKa of the N1 nitrogen to optimize H-bond strength.[1]

-

Visualization: Pharmacophore Interactions

The following diagram illustrates the binding logic of the core scaffold versus the full inhibitor.

Figure 1: Pharmacophore interaction map showing the core scaffold's primary interaction with the kinase hinge region.

Synthetic Utility & Process Chemistry

While most EGFR inhibitors are synthesized by reacting 4-chloro-quinazolines with anilines, the primary amine variant (7-Methoxy-6-nitroquinazolin-4-amine) is synthesized via ammonolysis.[1] This pathway is essential when creating reference standards for impurity profiling or when using the scaffold for subsequent N-alkylation.[1]

Synthesis Protocol: Ammonolysis of 4-Chloro Intermediate

Objective: Synthesize 7-Methoxy-6-nitroquinazolin-4-amine from 4-Chloro-7-methoxy-6-nitroquinazoline.

| Parameter | Specification |

| Starting Material | 4-Chloro-7-methoxy-6-nitroquinazoline (CAS 55583-49-2) |

| Reagent | 7N Ammonia in Methanol (or NH4OH in Isopropanol) |

| Solvent | Isopropanol (IPA) or Dioxane |

| Temperature | 0°C to Room Temperature (Exothermic) |

| Yield | 85–95% |

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 4-Chloro-7-methoxy-6-nitroquinazoline (1.0 eq) suspended in Isopropanol (10 vol).

-

Addition: Cool the suspension to 0–5°C. Slowly add 7N Ammonia in Methanol (3.0–5.0 eq) dropwise. Note: The reaction is rapid and exothermic due to the electron-deficient pyrimidine ring.[1]

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5) or HPLC. The starting material (Rf ~0.8) should disappear, and a lower Rf polar spot (Product) should appear.

-

Workup: The product often precipitates as a yellow/orange solid.

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Synthetic Pathway Diagram

Figure 2: Synthetic pathways contrasting the primary amine synthesis (center) with the standard drug synthesis (right).

Role in Research & Development

Fragment-Based Drug Design (FBDD)

In FBDD, the "ligand efficiency" of the core scaffold is calculated before adding heavy lipophilic groups.

-

Experiment: Kinase assay (e.g., ADP-Glo) comparing 7-Methoxy-6-nitroquinazolin-4-amine vs. Gefitinib .

-

Result: The core amine typically shows IC50 values in the micromolar (µM) range, whereas the full drug is in the nanomolar (nM) range.

-

Insight: This differential confirms that while the quinazoline-4-amine core anchors the molecule to the hinge, the potency and selectivity are driven by the hydrophobic tail occupying the specificity pocket.

Impurity Profiling

In the industrial synthesis of Gefitinib or Erlotinib:

-

If the chlorination step (using SOCl2) is followed by a quench with ammonia (or if ammonium contaminants are present), 7-Methoxy-6-nitroquinazolin-4-amine can form as a stable impurity.[1]

-

It is difficult to remove due to its similar solubility profile to the desired N-aryl intermediate.[1]

-

Detection: It is tracked via HPLC (RRT ~0.6–0.8 relative to the N-aryl product) and LC-MS (M+H = 221.1).[1]

Precursor for 6-Position Modification

Researchers use this molecule to modify the 6-nitro group before attaching the 4-position substituent.[1]

-

Reduction: 6-NO2 → 6-NH2 (using Fe/NH4Cl or H2/Pd-C).[1]

-

Acylation: Attachment of a Michael acceptor (e.g., acryloyl chloride) to the 6-NH2.

-

Result: A "dual-warhead" scaffold that can be used to screen for covalent binding to Cys797, independent of the hydrophobic pocket occupant.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21847811, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine.[1] Retrieved from [Link]

- Ballard, P., et al. (2006).Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Novel 4-Anilinoquinazolines. Journal of Medicinal Chemistry. (Contextualizing the scaffold structure).

-

MDPI (2025). Synthesis of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine.[1][2][4] Molbank.[7] Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | 179552-75-1 | Benchchem [benchchem.com]

- 3. N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-4-fluorobenzoic Acid|446-32-2|Research Chemical [benchchem.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

Advanced Safety and Handling Whitepaper: 7-Methoxy-6-nitroquinazolin-4-amine in Medicinal Chemistry

Executive Summary

7-Methoxy-6-nitroquinazolin-4-amine (CAS: 1363151-52-3) is a highly specialized, polyfunctional heterocyclic building block 1. Featuring a primary amine at the C4 position, a methoxy ether at C7, and a strongly electron-withdrawing nitro group at C6, it serves as a critical precursor in the synthesis of advanced Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and HER2 [[2]]().

Because of its reactive functional groups, handling this compound requires strict adherence to Safety Data Sheet (SDS) protocols. This whitepaper synthesizes the physicochemical data, toxicological mechanisms, and self-validating handling protocols required to safely utilize this compound in a drug development setting.

Physicochemical Profiling & Causality in Storage (SDS Sections 9 & 10)

Understanding the physical properties of 7-Methoxy-6-nitroquinazolin-4-amine is the first step in risk mitigation. The presence of the nitro group makes the molecule susceptible to exothermic reduction, while the quinazoline nitrogen atoms provide basic sites that can form salts with strong acids.

Quantitative Physicochemical Data

| Property | Value / Description | Safety & Handling Implication |

| CAS Number | 1363151-52-3 | Unique identifier for hazard tracking and inventory management 1. |

| Molecular Formula | C9H8N4O3 | High nitrogen/oxygen content; potential energetic reactivity under extreme heat. |

| Molecular Weight | 220.18 g/mol | Determines stoichiometric calculations for downstream cross-coupling 1. |

| Physical State | Light-yellow to yellow powder | Fine particulates pose a severe inhalation hazard and risk of aerosolization . |

| Storage Temp | Room Temperature (or 2-8°C long-term) | Must be kept away from light and strong reducing agents to prevent degradation . |

Causality in Storage: The nitro group on the electron-deficient quinazoline ring is highly susceptible to reduction. Dust generation must be strictly avoided due to the risk of particulate inhalation and potential dust explosions, which are common with fine, dry organic powders.

Toxicological Mechanisms & Hazard Assessment (SDS Sections 2 & 11)

While specific in vivo human toxicity data for the exact CAS 1363151-52-3 is limited, read-across methodology from structurally analogous nitroquinazolines (such as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, CAS 179552-74-0) provides a robust hazard profile [[3]](), 4.

-

Methemoglobinemia Risk : The C6-nitroaromatic moiety is a known toxicophore. Upon systemic absorption (via inhalation of dust or transdermal permeation), it can be metabolized into nitroso and hydroxylamine intermediates. These metabolites oxidize the ferrous (Fe2+) iron in hemoglobin to ferric (Fe3+) iron, impairing the blood's oxygen transport capacity.

-

Sensitization and Irritation : The primary amine at the C4 position, combined with the planar quinazoline ring, can act as a hapten. It may covalently bind to skin proteins, triggering an immune-mediated allergic contact dermatitis.

-

Hazard Codes : Extrapolating from related fluorinated and chlorinated derivatives, this class of compounds typically carries GHS hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) 5, 6.

Emergency Response & Spill Mitigation Logic (SDS Sections 4, 5, 6)

In the event of a powder spill, dry sweeping is strictly prohibited . Dry sweeping imparts kinetic energy to the particles, overcoming intermolecular forces and creating a highly toxic, potentially explosive dust cloud. Below is the logical workflow for mitigating a spill.

Caption: Logical workflow for safely mitigating a toxic nitroquinazoline powder spill.

Experimental Workflow: Safe Nitro-Reduction Protocol

A fundamental transformation for 7-Methoxy-6-nitroquinazolin-4-amine in drug discovery is the reduction of the C6-nitro group to an amine, paving the way for acryloylation (forming irreversible covalent inhibitors) [[7]](). This step involves hazardous reagents (hydrogen gas and pyrophoric catalysts) and requires a self-validating protocol.

Methodology: Catalytic Hydrogenation of 7-Methoxy-6-nitroquinazolin-4-amine

-

Step 1: Inert Atmosphere Preparation

-

Action: Flush a high-pressure reaction vessel with Argon or Nitrogen for 10 minutes.

-

Causality: Removing ambient oxygen prevents the formation of an explosive mixture when Hydrogen gas is later introduced.

-

-

Step 2: Catalyst Slurry Formation

-

Action: Weigh 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate). Crucial Safety Step : Wet the Pd/C with a small amount of water or toluene before adding the primary alcoholic solvent (e.g., Methanol).

-

Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors on contact. Wetting it neutralizes the ignition risk.

-

-

Step 3: Substrate Addition & Reaction

-

Action: Dissolve 7-Methoxy-6-nitroquinazolin-4-amine in a mixture of THF/MeOH (1:1) and add it to the vessel. Seal the vessel, purge with H2 gas three times, and pressurize to 30 psi. Stir vigorously at room temperature for 4-6 hours.

-

Validation Check: Monitor the reaction via LCMS or TLC (UV active). The disappearance of the yellow nitro compound and the emergence of a highly fluorescent diamine product validates the completion of the reduction [[7]]().

-

-

Step 4: Safe Filtration and Quenching

-

Action: Purge the vessel with Nitrogen to remove all H2. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Causality: Celite traps the fine palladium particles. Warning : Never allow the Celite filter cake to run dry while under vacuum, as the concentrated Pd/C can spontaneously ignite upon exposure to air. Immediately transfer the wet filter cake to a dedicated water-filled hazardous waste container.

-

-

Step 5: Isolation

-

Action: Concentrate the filtrate under reduced pressure to yield the 7-methoxyquinazoline-4,6-diamine intermediate.

-

Caption: Synthetic pathway from 7-Methoxy-6-nitroquinazolin-4-amine to EGFR inhibitors.

Conclusion

7-Methoxy-6-nitroquinazolin-4-amine is an indispensable scaffold in modern oncology drug development. However, its nitroaromatic nature and fine particulate form demand rigorous adherence to SDS guidelines. By understanding the chemical causality behind its hazards—such as the risk of methemoglobinemia, dust aerosolization, and the pyrophoric dangers during its downstream reduction—researchers can design inherently safer experimental workflows.

References

- CymitQuimica. "7-Methoxy-6-nitroquinazolin-4-amine Product Information." CymitQuimica.

- Sigma-Aldrich. "N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine Properties." Sigma-Aldrich.

- Apicule. "N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine API Intermediate." Apicule.

- PubChem. "N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | CID 21847811." National Institutes of Health (NIH).

- Google Patents. "WO2008033747A2 - Multi-functional small molecules as anti-proliferative agents.

- Benchchem. "N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine." Benchchem.

- Ambeed. "162012-67-1 | N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine." Ambeed.

- Ambeed. "179552-75-1 | N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine." Ambeed.

Sources

- 1. 7-Methoxy-6-nitroquinazolin-4-amine | CymitQuimica [cymitquimica.com]

- 2. WO2008033747A2 - Multi-functional small molecules as anti-proliferative agents - Google Patents [patents.google.com]

- 3. apicule.com [apicule.com]

- 4. N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | C15H10ClFN4O3 | CID 21847811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 162012-67-1 | N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. 179552-75-1 | N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine | 179552-75-1 | Benchchem [benchchem.com]

Biological Activity of 6-Nitro-Substituted Quinazolines

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Strategic Value of the 6-Nitro Moiety

The quinazoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved EGFR inhibitors like gefitinib and erlotinib. However, the specific introduction of a nitro group (

For the drug developer, the 6-nitro-substituted quinazoline offers three critical tactical advantages:

-

Electronic Activation: The strong electron-withdrawing nature of the nitro group at C-6 significantly decreases the electron density at C-4, facilitating nucleophilic aromatic substitution (

) reactions. This allows for rapid library generation under milder conditions compared to unsubstituted analogs. -

Hypoxia Selectivity: Nitro-aromatics act as bioreductive prodrugs. In the hypoxic microenvironment of solid tumors, the 6-nitro group can be enzymatically reduced to a 6-amino group (often via hydroxylamine intermediates).[1][2] This transformation alters the pharmacophore in situ, potentially activating the drug only within the tumor.

-

Binding Affinity: In EGFR inhibition, the 6-nitro group can engage in specific electrostatic interactions or water-mediated hydrogen bonding within the solvent-accessible regions of the kinase domain, distinct from the 6-acrylamido group found in covalent inhibitors like afatinib.

Chemical Foundation & Synthetic Access

Accessing the biological potential of these compounds requires a robust synthetic route. The "Hub-and-Spoke" model is the most efficient strategy, utilizing 6-nitroquinazolin-4(3H)-one as the central intermediate.

Core Synthesis Pathway

The synthesis typically proceeds via the Niementowski reaction or direct nitration. The direct nitration of quinazolin-4(3H)-one is preferred for scalability.

Protocol 1: Synthesis of 6-Nitroquinazolin-4(3H)-one

-

Principle: Electrophilic aromatic substitution. The directing effect of the pyrimidine ring and the carbonyl group favors nitration at the C-6 position.

-

Reagents: Quinazolin-4(3H)-one, Fuming Nitric Acid (

), Concentrated Sulfuric Acid ( -

Step-by-Step:

-

Dissolve quinazolin-4(3H)-one (1.0 eq) in concentrated

at 0°C. -

Add fuming

(1.2 eq) dropwise, maintaining temperature below 5°C to prevent over-nitration or ring oxidation. -

Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

-

Pour the reaction mixture over crushed ice. The 6-nitro derivative will precipitate as a yellow solid.

-

Filter, wash with cold water until neutral pH, and recrystallize from ethanol.

-

Yield Expectation: 75–85%.

-

Activation for Library Generation

To functionalize the C-4 position (critical for kinase affinity), the lactam is converted to a chloride.

Protocol 2: Chlorination to 4-Chloro-6-nitroquinazoline

-

Reagents:

(Phosphorus oxychloride) or -

Procedure: Reflux 6-nitroquinazolin-4(3H)-one in neat

for 3–5 hours. Evaporate excess

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from raw materials to bioactive derivatives.

Caption: Step-wise synthetic pathway transforming the anthranilic acid precursor into the active 6-nitro-4-substituted pharmacophore.

Pharmacology & Therapeutic Applications[3][4][5][6][7]

Anticancer Activity: EGFR Inhibition

The most significant application of 6-nitroquinazolines is in the inhibition of Epidermal Growth Factor Receptor (EGFR), particularly in non-small cell lung cancer (NSCLC).

-

Mechanism of Action: These compounds function as ATP-competitive inhibitors. The quinazoline core mimics the adenine ring of ATP, binding to the hinge region of the kinase (Met793).

-

Key Finding (Farag et al., 2024): A recent study identified compound 6c (a 6-nitro-4-substituted derivative) as a potent inhibitor.[3][4]

-

SAR Insight: The 6-nitro group does not sterically clash with the solvent front. Unlike the bulky 6-acrylamides of covalent inhibitors (e.g., afatinib), the nitro group relies on reversible binding but benefits from high electronic affinity.

Antimicrobial & Antitubercular Activity

While less explored than cancer, the 6-nitro scaffold exhibits specific activity against resistant bacterial strains.

-

Antibacterial: 6-nitro-3(H)-quinazolin-4-one has shown direct bacteriostatic activity against S. aureus and E. coli.[7] The nitro group is essential here; removal or replacement with a methyl group often leads to loss of potency.

-

Antitubercular: Derivatives such as 1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylureas have been synthesized to target Mycobacterium tuberculosis. The 6-nitro group enhances the lipophilicity and electron deficiency of the core, potentially aiding penetration of the mycobacterial cell wall.

Structure-Activity Relationship (SAR)

Understanding the electronic and steric contributions of the 6-nitro group is vital for optimization.

Electronic Effects

The nitro group is a strong electron-withdrawing group (EWG) (

-

Effect on C-4: It significantly lowers the LUMO energy of the quinazoline ring, making C-4 highly susceptible to nucleophilic attack. This increases the binding affinity of the N1 nitrogen to the hinge region via hydrogen bonding.

-

Effect on Solubility: The polarity of the

group improves solubility compared to 6-H or 6-Halogen analogs, which is crucial for oral bioavailability.

Metabolic Liability vs. Opportunity

-

Reduction: In vivo, the

group can be reduced to-

Risk: Rapid clearance or toxicity if the hydroxylamine intermediate damages DNA.

-

Benefit: Hypoxia-activated prodrugs. The reduction occurs preferentially in hypoxic tumor tissue (low oxygen), converting the electron-poor nitro-compound into an electron-rich amino-compound, effectively switching the drug "on" or altering its kinase selectivity profile inside the tumor.

-

SAR Visualization

Caption: Pharmacophore map highlighting the functional roles of specific positions on the 6-nitroquinazoline core.

Experimental Data Summary

The following table consolidates key biological data from recent literature regarding 6-nitro-substituted derivatives.

| Compound Class | Target / Organism | Activity Metric | Key Reference |

| 6-nitro-4-anilinoquinazoline (6c) | EGFR (WT) | IC50: Low nanomolar | Farag et al., 2024 |

| 6-nitro-4-anilinoquinazoline (6c) | EGFR (T790M Mutant) | IC50: Potent inhibition | Farag et al., 2024 |

| 6-nitro-4-anilinoquinazoline (6c) | A549 (Lung Cancer) | Cytotoxicity comparable to Gefitinib | Farag et al., 2024 |

| 6-nitro-3(H)-quinazolin-4-one | S. aureus / E. coli | Zone of Inhibition: 10–16mm | ResearchGate (Result 1.1) |

| 6-nitro-1-benzylquinolones * | M. tuberculosis | MIC90 < 0.24 µM | PubMed (Result 1.5) |

*Note: While quinolones are structurally distinct, they share the benzopyridine core; this data highlights the specific utility of the 6-nitro group in antimycobacterial scaffolds.

References

-

New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Source: Future Medicinal Chemistry (2024) URL:[Link][7][8][9]

-

Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Source: ResearchGate URL:[6][10][11][Link]

-

Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Source: Chemical Research in Toxicology (NIH/PubMed) URL:[Link]

-

6-Nitro-1-benzylquinolones exhibiting specific antitubercular activity. Source: Chemical Biology & Drug Design (PubMed) URL:[Link]

Sources

- 1. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine [mdpi.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

History and discovery of quinazoline-4-amine intermediates

Title: Technical Deep Dive: Quinazoline-4-amine Intermediates in Kinase Inhibitor Discovery Subtitle: A Senior Scientist’s Guide to Scaffold Evolution, Synthetic Architectures, and Protocol Optimization

Executive Summary: The "Privileged Scaffold"

In the landscape of modern medicinal chemistry, few heterocycles command the reverence accorded to the quinazoline-4-amine . Originally explored for antimalarial and sedative properties (e.g., Methaqualone), this scaffold underwent a renaissance in the 1990s when it was identified as an ATP-mimetic capable of potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

For the drug development professional, the quinazoline-4-amine is not just a chemical structure; it is a privileged scaffold . Its planar bicyclic core perfectly mimics the adenine ring of ATP, allowing it to slot into the hinge region of the kinase domain. The N1 nitrogen acts as a critical hydrogen bond acceptor for the hinge region backbone (specifically Met793 in EGFR), while the 4-amino group serves as a hydrogen bond donor.

This guide dissects the technical history, the "linchpin" intermediates, and the field-proven synthetic protocols required to master this class of chemistry.

Historical Trajectory: From Gabriel to Gefitinib

The history of quinazoline-4-amines is a lesson in scaffold repurposing .

-

1903 (The Origin): The quinazoline ring system was first synthesized by Gabriel. For decades, it remained a curiosity or a scaffold for agrochemicals and hypnotics.

-

1990s (The Kinase Revolution): Researchers at Zeneca (now AstraZeneca) engaged in a high-throughput screen for EGFR inhibitors. They moved away from the earlier tyrphostin (benzylidenemalononitrile) scaffolds, which suffered from poor bioavailability/stability.

-

The Breakthrough: The discovery that 4-anilinoquinazolines possessed nanomolar affinity for EGFR. This led to the development of ZD1839 (Gefitinib) , the first selective EGFR inhibitor approved for Non-Small Cell Lung Cancer (NSCLC).[1]

-

The Divergence: Following Gefitinib, the field bifurcated into optimizing the "tail" regions (solubilizing groups at C6/C7) to improve pharmacokinetics, leading to Erlotinib (OSI-774) and Lapatinib (GW572016).

Synthetic Architectures: The Core Logic

The synthesis of quinazoline-4-amines almost universally proceeds through a "Convergent Route" relying on a critical, reactive intermediate: 4-chloroquinazoline .

The Pathway Visualization

Figure 1: The canonical synthetic pathway for quinazoline-4-amine kinase inhibitors.

Technical Deep Dive: The Intermediates

Intermediate A: Quinazolin-4(3H)-one[1][3][4][5]

-

Role: The stable bedrock of the synthesis.

-

Synthesis: Classically achieved via the Niementowski cyclization (anthranilic acid + formamide).

-

Expert Insight: While formamide is the standard, it requires high temperatures (

C). For temperature-sensitive substrates, using formamidine acetate in ethanol allows cyclization at milder temperatures (

Intermediate B: 4-Chloroquinazoline (The "Linchpin")

-

Role: The electrophilic species activated for Nucleophilic Aromatic Substitution (

). -

Stability Warning: 4-Chloroquinazolines are moisture sensitive . They hydrolyze back to the quinazolinone starting material upon exposure to atmospheric moisture.

-

Causality: The C4-Cl bond is activated by the N3 nitrogen. This makes it highly susceptible to nucleophiles (good for the next step) but also to water (bad for storage).

-

Protocol Rule: Never purify 4-chloroquinazoline intermediates via silica gel chromatography unless absolutely necessary, as the acidity of silica and moisture can degrade the compound. Use crude or recrystallize from inert solvents (e.g., dichloromethane/hexane).

Field-Proven Experimental Protocols

These protocols are designed to be self-validating . If the visual cues described do not occur, stop and re-evaluate reagents.

Protocol 1: Vilsmeier-Haack Activation (Chlorination)

Objective: Convert Quinazolin-4(3H)-one to 4-Chloroquinazoline.

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Reagents: Suspend Quinazolin-4(3H)-one (1.0 equiv) in thionyl chloride (

) or phosphorus oxychloride ( -

Catalyst: Add DMF (Dimethylformamide) (catalytic, 5-10 mol%).

-

Reaction: Reflux until the solution becomes clear and homogeneous .

-

Validation: The starting material is a solid suspension. The reaction is complete only when the solid dissolves completely.

-

-

Workup (Critical): Evaporate excess

/-

Result: An off-white/yellow solid. Use immediately.

-

Protocol 2: The "IPA Effect" (Amination)

Objective:

-

Solvent Choice: Use Isopropanol (IPA) or Acetonitrile .

-

Why? The product is the hydrochloride salt of the quinazoline-4-amine. This salt is generally insoluble in IPA, while the starting materials are soluble.

-

-

Procedure: Dissolve 4-chloroquinazoline (1.0 equiv) and the substituted aniline (1.1 equiv) in IPA.

-

Condition: Heat to reflux (

C) for 2–4 hours. -

Validation: A thick precipitate should form during reflux.

-

Purification: Cool to room temperature. Filter the solid.[6] Wash with cold IPA and diethyl ether.

Data Summary: Chlorination Agents

| Agent | Reactivity | By-products | Recommended For |

| High | Phosphoric acid | Standard industrial scale (e.g., Gefitinib). | |

| Moderate | Lab scale; easier workup (volatile by-products). | ||

| Oxalyl Chloride | High | Sensitive substrates; mildest conditions. |

Mechanism of Action: The Biological Context

Understanding the target is crucial for designing the intermediate.

Figure 2: Mechanism of Action. Quinazoline-4-amines function as competitive inhibitors at the ATP binding site of the EGFR kinase domain.

References

-

Gabriel, S. (1903). Ueber das Chinazolin. Berichte der deutschen chemischen Gesellschaft.

-

Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters.

-

Schnur, R. C., et al. (1998). Inhibition of Epidermal Growth Factor Receptor Cytoplasmic Domain Tyrosine Kinase by 6,7-Dialkoxy-4-anilinoquinazolines. Journal of Medicinal Chemistry.

-

Stamos, J., et al. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry.

-

Connors, R., et al. (2005). The synthesis of 4-aminoquinazolines via the reaction of 4-chloroquinazolines with amines: A review. Tetrahedron.

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinazoline synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]

Technical Guide: Solubility Profile & Handling of 7-Methoxy-6-nitroquinazolin-4-amine

[1]

Executive Summary

7-Methoxy-6-nitroquinazolin-4-amine (CAS: 1363151-52-3) presents a classic solubility dichotomy common to fused heterocyclic scaffolds: high solubility in polar aprotic solvents (DMSO) and negligible solubility in aqueous media.[1]

For researchers, the critical challenge is not dissolving the compound, but maintaining it in solution during the transition from the organic stock to the aqueous biological assay buffer. This guide provides the physicochemical grounding and validated protocols to navigate this transition without precipitation ("crashing out").

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to troubleshooting.[2]

| Property | Value (Est.) | Impact on Solubility |

| Molecular Weight | 220.19 g/mol | Low MW facilitates dissolution kinetics but does not guarantee thermodynamic solubility.[1] |

| LogP (Octanol/Water) | ~1.5 – 2.0 | Moderately lipophilic. Indicates a preference for organic phases and cell membranes. |

| pKa (Ring N1) | < 3.0 | The 6-nitro group is strongly electron-withdrawing, significantly reducing the basicity of the quinazoline N1. Crucial Implication: The molecule remains uncharged (neutral) at physiological pH (7.4), minimizing ionic dipole interactions with water. |

| H-Bond Donors | 1 (Exocyclic -NH₂) | Limited capacity to disrupt water networks.[1] |

| Crystal Lattice | High Energy | Planar aromatic stacking (π-π interactions) creates a stable crystal lattice that resists solvation in water. |

Solubility in DMSO (The Stock Solvent)

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this compound due to its high dielectric constant and ability to disrupt the π-π stacking of the quinazoline core.[1]

-

Solubility Limit: Typically 50 – 100 mM at room temperature (25°C).

-

Stability: Chemically stable in anhydrous DMSO for >6 months at -20°C.[1]

-

Mechanism: DMSO acts as a Lewis base, solvating the electron-deficient aromatic system created by the nitro group.

Protocol: Preparation of 10 mM Stock Solution

-

Weighing: Accurately weigh 2.20 mg of the compound.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular biology grade).

-

Dissolution: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

-

Validation: Visually inspect against a dark background. The solution should be clear and yellow/orange.

Critical Warning: Do not use DMSO containing water (hygroscopic absorption). Even 1-2% water content in DMSO can significantly lower the saturation point of this compound.[1]

Solubility in Water (The Biological Limit)

In pure water or saline (PBS), solubility is kinetically hindered and thermodynamically unfavorable.

-

Solubility Limit: Estimated < 50 µM (thermodynamic solubility).

-

Kinetic Solubility: Upon rapid dilution, a supersaturated state may persist transiently (minutes) before precipitation occurs.

-

pH Dependence: Due to the low pKa (<3.0), adjusting pH between 4.0 and 8.0 yields minimal solubility gain. The compound remains neutral.

The "Crash-Out" Phenomenon

When a DMSO stock is added to water, the DMSO molecules rapidly hydrate (exothermic mixing), stripping the solvation shell from the quinazoline molecules. The exposed hydrophobic surfaces of the compound then aggregate, leading to precipitation.

The Critical Transition: Dilution Protocols

To introduce this compound into an aqueous assay (e.g., cell culture or enzyme inhibition assay) without precipitation, you must control the mixing kinetics and final solvent concentration .

Method A: The "Intermediate Dilution" (Recommended)

This method reduces the shock of the polarity shift.

-

Step 1 (Stock): Start with 10 mM stock in DMSO.

-

Step 2 (Intermediate): Dilute 1:10 into pure DMSO to create a 1 mM working solution.

-

Step 3 (Final): Dilute the 1 mM working solution 1:1000 into the aqueous buffer while vortexing.

Method B: Serial Dilution for IC50 Curves

Do NOT perform serial dilutions in aqueous buffer.

-

Perform all serial dilutions (e.g., 1:3 steps) in 100% DMSO .

-

Transfer equal small volumes (e.g., 0.5 µL) of these DMSO points to the aqueous assay plate (e.g., 99.5 µL buffer).

-

This ensures every well has the exact same DMSO concentration (0.5%) and the compound is only exposed to water at the final moment.

Visualization: Solubility Workflow